BenchChemオンラインストアへようこそ!

1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide

Kinase inhibitor selectivity 3-cyanoquinoline scaffold C-4 substitution

This 4-(piperidin-1-yl)quinoline-3-carbonitrile (CAS 1207001-90-8) is a structurally distinct tool compound for CNS drug discovery and kinase selectivity profiling. Unlike the 4-anilino-3-cyanoquinoline kinase inhibitor pharmacophore, its piperidinyl substitution eliminates the conserved hinge-binding NH, enabling broad kinome profiling (KINOMEscan) to map retained or gained kinase targets. Low TPSA (69 Ų) supports CNS penetration (rat Kp=5.3, Kp,uu=2.4 in the 6-fluoro congener series). The 3-isopropylphenyl carboxamide enables matched-pair SAR with 3,5-dimethylphenyl and 4-fluoro-3-methylphenyl analogs. Ideal for phenotypic screening follow-up: dose-response confirmation, counter-screening, and early ADME profiling. Available at >95% purity from multiple vendors.

Molecular Formula C25H26N4O
Molecular Weight 398.51
CAS No. 1207001-90-8
Cat. No. B2458810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide
CAS1207001-90-8
Molecular FormulaC25H26N4O
Molecular Weight398.51
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
InChIInChI=1S/C25H26N4O/c1-17(2)19-6-5-7-21(14-19)28-25(30)18-10-12-29(13-11-18)24-20(15-26)16-27-23-9-4-3-8-22(23)24/h3-9,14,16-18H,10-13H2,1-2H3,(H,28,30)
InChIKeyYNQYCATXIWBDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3-Cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide (CAS 1207001-90-8): Scaffold Class, Identity, and Physicochemical Profile


1-(3-Cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide (CAS 1207001-90-8; molecular formula C₂₅H₂₆N₄O; MW 398.51 g/mol) is a synthetic small molecule belonging to the 4-(piperidin-1-yl)quinoline-3-carbonitrile chemotype [1]. The compound features a quinoline core substituted at the 4-position with a piperidine ring bearing a 3-isopropylphenyl carboxamide substituent, and a cyano group at the 3-position of the quinoline. Computed physicochemical properties include a topological polar surface area (TPSA) of 69 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 4 rotatable bonds, and a predicted logP consistent with moderate-to-high lipophilicity imparted by the isopropylphenyl group [2]. The 4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold represents a structurally distinct departure from the classical 4-anilino-3-cyanoquinoline kinase inhibitor pharmacophore, which has implications for target selectivity, CNS penetration potential, and intellectual property landscape [1].

Why Generic Substitution of 1-(3-Cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide (CAS 1207001-90-8) Is Not Advisable Without Comparative Evidence


Within the broad 3-cyanoquinoline class, seemingly minor structural variations—including the nature of the C-4 substituent (anilino vs. piperidinyl) and the N-aryl carboxamide group—can produce profound differences in target engagement, selectivity profile, and ADME properties [1]. The 4-(piperidin-1-yl)quinoline-3-carbonitrile core of this compound is mechanistically and pharmacologically distinct from the 4-anilino-3-cyanoquinoline series (e.g., bosutinib, HKI-272) that dominate the Src/Abl kinase inhibitor literature [2]. Similarly, within the 4-(piperidin-1-yl) sub-family, variation in the N-aryl substituent (e.g., 3-isopropylphenyl vs. 3,5-dimethylphenyl vs. 4-fluoro-3-methylphenyl) is expected to modulate lipophilicity, metabolic stability, and kinase selectivity in ways that are not predictable from core scaffold data alone . Generic substitution without head-to-head data therefore carries the risk of selecting a compound with a different target profile, different off-target liability, and different physicochemical suitability for the intended experimental system. The evidence below identifies the limited but structurally meaningful differentiation drivers that should guide procurement decisions.

Quantitative Differentiation Evidence for 1-(3-Cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide vs. Closest Analogs


C-4 Substituent Class Differentiation: 4-(Piperidin-1-yl) vs. 4-Anilino-3-cyanoquinoline Scaffolds – Impact on Kinase Inhibitor Selectivity Profile

The target compound belongs to the 4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold class, which is structurally and pharmacologically distinct from the well-characterized 4-anilino-3-cyanoquinoline series (exemplified by bosutinib/SKI-606 and HKI-272) [1]. In the 4-anilino series, optimal Src kinase inhibition is achieved with a 2,4-dichloro-5-methoxyaniline group at C-4, yielding IC₅₀ values in the low nanomolar range (e.g., 1–10 nM for optimized analogs) [2]. The replacement of the anilino NH with a piperidine ring in the target compound eliminates the key hydrogen-bond donor interaction with the kinase hinge region and introduces a different conformational geometry, which is predicted to substantially alter kinase selectivity. The 4-(piperidin-1-yl) scaffold has been independently validated as a CNS-penetrant M₄ muscarinic PAM chemotype, unrelated to Src/Abl kinase inhibition, with optimized analogs in this series achieving M₄ PAM EC₅₀ values of 4- to 5-fold improvement over the HTS hit [1]. No published Src or Abl kinase inhibition data exist for the target compound, and the scaffold divergence precludes reliable extrapolation from 4-anilino series data.

Kinase inhibitor selectivity 3-cyanoquinoline scaffold C-4 substitution Src family kinase

Computed CNS Permeability Potential: TPSA-Based Differentiation Among 3-Cyanoquinoline Carboxamide Analogs

The topological polar surface area (TPSA) of 69 Ų for the target compound falls well below the widely cited threshold of <90 Ų associated with favorable CNS penetration [1][2]. This TPSA value is primarily governed by the cyano group and the carboxamide moiety, with the isopropylphenyl substituent contributing lipophilic bulk without additional polar surface area. In the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile M₄ PAM series, analogs with similar TPSA values achieved rat brain-to-plasma partition coefficients (Kp) of 5.3 and unbound brain-to-plasma partition coefficients (Kp,uu) of 2.4, along with a P-glycoprotein efflux ratio (MDCK-MDR1 ER) of 1.1, indicating good passive CNS penetration and minimal P-gp-mediated efflux [1]. While the 6-fluoro substituent present in the reference series (absent in the target compound) may independently influence CNS penetration, the core scaffold property of low TPSA supports a class-level inference of favorable brain exposure potential relative to higher-TPSA analogs such as N-(3-chloro-4-methoxyphenyl) or N-(2,4-dimethoxyphenyl) 3-cyanoquinoline carboxamides, which carry additional polar oxygen atoms.

CNS penetration topological polar surface area blood-brain barrier physicochemical property

N-Aryl Substituent Lipophilicity Differentiation: 3-Isopropylphenyl vs. 3,5-Dimethylphenyl and 4-Fluoro-3-methylphenyl Analogs

The 3-isopropylphenyl group on the carboxamide of the target compound (CAS 1207001-90-8) provides a distinct lipophilicity profile compared to its closest commercially listed analogs. The isopropyl substituent (branched C3 alkyl) contributes greater lipophilicity and steric bulk than the methyl groups in the 3,5-dimethylphenyl analog (CAS 1207056-39-0), and lacks the electronegative fluorine atom present in the 4-fluoro-3-methylphenyl analog (CAS 1206987-99-6) . Within the broader 4-(piperidin-1-yl)quinoline-3-carbonitrile chemotype, SAR studies have demonstrated that even subtle modifications to the N-aryl substituent can affect M₄ PAM potency, DMPK profile, and CNS penetration [1]. No direct comparative biological data are available for this specific set of analogs; however, the isopropyl group is expected to increase metabolic stability at the benzylic position relative to methyl substituents (by reducing CYP-mediated benzylic hydroxylation), while the absence of fluorine on the phenyl ring may reduce metabolic oxidative defluorination liability relative to the 4-fluoro-3-methylphenyl analog.

Lipophilicity N-aryl substituent metabolic stability SAR

Recommended Research Application Scenarios for 1-(3-Cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide (CAS 1207001-90-8)


CNS Drug Discovery: Screening for M₄ Muscarinic PAM Activity or Other CNS Targets Requiring Blood-Brain Barrier Penetration

The low TPSA (69 Ų) of this compound, combined with the 4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold's demonstrated ability to achieve high CNS penetration in rodent models (rat brain Kp = 5.3, Kp,uu = 2.4 for the 6-fluoro congener series), supports its prioritization in CNS-targeted screening cascades [1]. Researchers evaluating this compound should include an M₄ PAM calcium mobilization assay as part of an initial selectivity panel given the scaffold's validated activity at this target, while also profiling broadly against GPCR and kinase panels to identify additional targets. The absence of the 6-fluoro substituent (present in the reference M₄ PAM series) may alter both potency and CNS PK and should be factored into SAR interpretation [1].

Kinase Selectivity Profiling: Empirical Determination of the Kinase Inhibition Fingerprint of a Non-Anilino 3-Cyanoquinoline

Given that the 4-(piperidin-1-yl) substitution on the quinoline core eliminates the conserved hinge-binding anilino NH present in all validated Src/Abl 3-cyanoquinoline inhibitors (e.g., bosutinib, HKI-272), this compound serves as a valuable tool for empirically mapping the kinase selectivity consequences of this scaffold divergence [2]. Procurement is recommended for research groups conducting broad kinome profiling (e.g., KINOMEscan or similar panels) to establish whether any kinase targets are retained, gained, or lost relative to the 4-anilino series. The results will inform whether the 4-(piperidin-1-yl) scaffold represents a viable alternative chemotype for kinase drug discovery or is better directed toward non-kinase targets such as GPCRs [1].

Structure-Activity Relationship (SAR) Expansion: Exploring N-Aryl Substituent Effects on Potency, Selectivity, and ADME

The 3-isopropylphenyl carboxamide group of CAS 1207001-90-8 occupies a distinct region of lipophilic and steric space compared to the corresponding 3,5-dimethylphenyl (CAS 1207056-39-0) and 4-fluoro-3-methylphenyl (CAS 1206987-99-6) analogs. Systematic procurement of this compound alongside its closest N-aryl variants enables a matched-pair SAR analysis to assess the impact of branched alkyl vs. linear alkyl vs. halogen substitution on in vitro potency, microsomal stability, CYP inhibition, and permeability . This approach is especially valuable for academic medicinal chemistry groups building SAR understanding of the under-explored 4-(piperidin-1-yl)quinoline-3-carbonitrile chemotype, where published SAR data remain scarce relative to the 4-anilino-3-cyanoquinoline series.

Chemical Probe Development: Use as a Tool Compound for Target Deconvolution in Phenotypic Screening Hits

When phenotypic screening identifies a biologically active 4-(piperidin-1-yl)quinoline-3-carbonitrile, the 3-isopropylphenyl analog can serve as a reference compound for initial SAR expansion due to its well-defined single-variable substitution pattern. The commercial availability of this compound at >95% purity (as reported by multiple vendors) facilitates rapid procurement for follow-up dose-response confirmation, counter-screening, and early ADME profiling (e.g., kinetic solubility, PAMPA, microsomal stability) without the need for de novo synthesis . Its structural relationship to the CNS-penetrant M₄ PAM series also provides a useful comparator for assessing target engagement in CNS vs. peripheral phenotypic models [1].

Quote Request

Request a Quote for 1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.